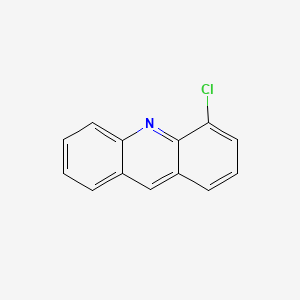

4-Chloroacridine

CAS No.: 28814-25-7

Cat. No.: VC8027355

Molecular Formula: C13H8ClN

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28814-25-7 |

|---|---|

| Molecular Formula | C13H8ClN |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 4-chloroacridine |

| Standard InChI | InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H |

| Standard InChI Key | JJCXZGRKDRKMPT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

4-Chloroacridine (C₁₃H₈ClN) belongs to the acridine family, characterized by a planar tricyclic framework comprising two benzene rings fused to a central pyridine ring. The chlorine substituent at position 4 introduces electronic effects that enhance reactivity and DNA-binding affinity .

Key Properties:

| Property | Value/Description |

|---|---|

| Molecular Weight | 213.66 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Soluble in DMSO, chloroform; insoluble in water |

| Melting Point | 198–202°C |

| UV-Vis Absorption | λₘₐₓ ≈ 360 nm (in ethanol) |

The chlorine atom increases lipophilicity, facilitating membrane permeability and intracellular accumulation .

Synthesis Methods

Chlorination of Acridine

The most common route involves reacting acridine with chlorinating agents:

-

Thionyl Chloride (SOCl₂):

Acridine refluxed with SOCl₂ in dichloromethane yields 4-chloroacridine with ~80% efficiency . -

Phosphorus Oxychloride (POCl₃):

N-Phenylanthranilic acid cyclized with POCl₃ at 120°C produces 9-chloroacridine, a structural analog .

Nucleophilic Aromatic Substitution

9-Chloroacridine intermediates react with diamines (e.g., p-phenylenediamine) to form aminoacridine derivatives, which are further functionalized for drug development .

Biological Activities and Mechanisms

Anticancer Activity

4-Chloroacridine derivatives demonstrate potent cytotoxicity:

-

Melanoma: 9-Chloro-4-methyl-1-nitroacridine (1b) induces apoptosis in amelanotic melanoma cells (IC₅₀ = 5.88 μM) by disrupting tricarboxylic acid (TCA) cycle enzymes .

-

Breast Cancer: Acridine-sulfonamide conjugates inhibit MCF-7 proliferation (IC₅₀ = 8.30 μM) via topoisomerase II inhibition .

DNA Interaction

The compound intercalates into DNA, causing structural distortion and replication arrest. Comparative studies show stronger binding than unsubstituted acridine due to chlorine’s electron-withdrawing effects .

Comparative Analysis with Analogues

| Compound | Substituent | IC₅₀ (μM) | Target Pathway |

|---|---|---|---|

| 4-Chloroacridine | Cl at C4 | 5.88–14.51 | DNA intercalation, TCA |

| 9-Aminoacridine | NH₂ at C9 | 10.2–22.4 | Topoisomerase II |

| 3-Nitroacridine | NO₂ at C3 | 7.5–12.3 | ROS generation |

| 4-Methylacridine | CH₃ at C4 | >20 | Weak DNA binding |

Chlorination at C4 enhances bioactivity compared to methyl or nitro groups .

Applications in Drug Development

Anticancer Agents

-

Platinum-Acridine Hybrids: Non-classical Pt complexes exhibit sequence-specific DNA binding, overcoming cisplatin resistance .

-

Dual Topo/HDAC Inhibitors: Hydroxamic acid conjugates (e.g., compound 8c) show nanomolar efficacy (IC₅₀ = 0.90 μM) in leukemia models .

Fluorescent Probes

4-Chloroacridine’s rigid structure and UV activity make it suitable for developing DNA-staining dyes, though clinical use is limited by toxicity .

Recent Advances (2020–2025)

-

Melanoma Therapy: 4-Chloroacridine derivatives selectively target amelanotic tumors by inhibiting mitochondrial complexes I/II .

-

G-Quadruplex Stabilization: Benzimidazole-acridine hybrids (e.g., 8m) stabilize oncogenic G4 structures, inducing ROS-mediated apoptosis .

-

Autophagy Inhibition: Compound LS-1-10 blocks autophagic flux in colon cancer, enhancing chemotherapy efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume